molecular formula C6H4BrClS B2803414 3-Bromo-4-chlorothiophenol CAS No. 1263376-96-0

3-Bromo-4-chlorothiophenol

Cat. No.: B2803414
CAS No.: 1263376-96-0
M. Wt: 223.51
InChI Key: VHNFJTSIYZUSAR-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorothiophenol is an organohalogen compound with the molecular formula C6H4BrClS It is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorothiophenol can be synthesized through several methods, including halogenation of thiophenol derivatives. One common approach involves the bromination and chlorination of thiophenol under controlled conditions. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorothiophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include this compound sulfoxide, sulfone, and thiol derivatives, which have their own unique applications in scientific research and industry.

Scientific Research Applications

3-Bromo-4-chlorothiophenol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

  • Biology: The compound can be utilized in biochemical studies to investigate the role of sulfur-containing molecules in biological systems.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-chlorothiophenol exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its sulfur atom, which can form strong bonds with various biological molecules. The exact pathways involved may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-4-chlorothiophenol is unique due to its specific combination of halogen and sulfur atoms. Similar compounds include 3-bromo-4-chlorophenol, 3-bromo-4-chlorobenzotrifluoride, and other halogenated thiophenols. These compounds share similarities in their halogenation patterns but differ in their functional groups and reactivity.

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Properties

IUPAC Name

3-bromo-4-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNFJTSIYZUSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-96-0
Record name 3-bromo-4-chlorobenzene-1-thiol
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